molecular formula C18H15FO2 B4734417 {2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol CAS No. 690969-17-6

{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol

Cat. No. B4734417
CAS RN: 690969-17-6
M. Wt: 282.3 g/mol
InChI Key: DPFDAOQBAAHENV-UHFFFAOYSA-N
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Description

{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBMN and is a naphthalene derivative.

Mechanism of Action

The mechanism of action of FBMN is not well understood. However, studies have shown that FBMN interacts with certain proteins in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
FBMN has been found to exhibit various biochemical and physiological effects. Studies have shown that FBMN has antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. FBMN has also been found to exhibit anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

FBMN has several advantages and limitations for lab experiments. One of the advantages is that FBMN is relatively easy to synthesize, which makes it readily available for research purposes. However, FBMN has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on FBMN. One possible direction is to investigate the potential applications of FBMN in the field of organic electronics. Another possible direction is to study the mechanism of action of FBMN in more detail to gain a better understanding of its biological activity. Additionally, further research is needed to explore the potential therapeutic applications of FBMN in the treatment of various diseases.

Scientific Research Applications

FBMN has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. FBMN has been found to exhibit excellent thermal stability, which makes it a suitable candidate for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs).

properties

IUPAC Name

[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-10,20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDAOQBAAHENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231874
Record name 2-[(2-Fluorophenyl)methoxy]-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methoxy]-1-naphthalenemethanol

CAS RN

690969-17-6
Record name 2-[(2-Fluorophenyl)methoxy]-1-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690969-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methoxy]-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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